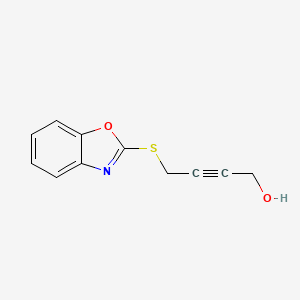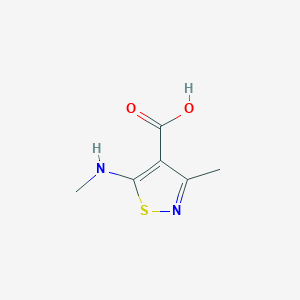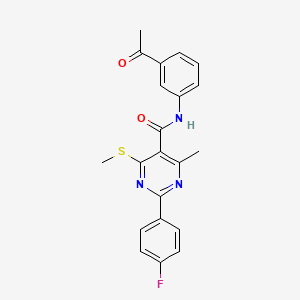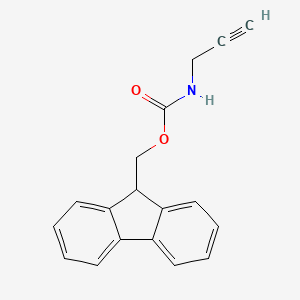
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide, also known as MBOAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBOAT belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. In
Mechanism of Action
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide inhibits the activity of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to reduced inflammation, analgesia, and anxiolysis.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, leading to reduced inflammation, analgesia, and anxiolysis. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Advantages and Limitations for Lab Experiments
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has advantages in lab experiments due to its specific inhibition of FAAH, which allows for the selective modulation of endocannabinoid levels in the body. However, this compound has limitations in lab experiments due to its potential off-target effects on other enzymes and receptors.
Future Directions
Future research on N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide may focus on its potential therapeutic applications for various diseases, including inflammatory disorders, pain, and anxiety disorders. In addition, further studies on the biochemical and physiological effects of this compound may help to elucidate its mechanism of action and potential off-target effects. Finally, the development of more selective this compound inhibitors may lead to improved therapeutic efficacy and reduced side effects.
Synthesis Methods
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-butyn-1-ol, followed by the reaction of the resulting compound with thiophene-2-carboxylic acid chloride. The final product, this compound, is obtained through purification by column chromatography. This synthesis method has been reported in the literature and has been used by various research groups to obtain this compound for their studies.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are known to have anti-inflammatory effects, and by inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to reduced inflammation.
This compound has also been shown to have analgesic effects by reducing pain sensitivity in animal models. This effect is thought to be due to the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors that are involved in pain signaling.
In addition, this compound has been studied for its potential anxiolytic effects. Anandamide, which is increased by this compound inhibition of FAAH, has been shown to have anxiolytic effects in animal models. Therefore, this compound may have potential as a treatment for anxiety disorders.
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-13-7-2-3-8-14(13)20-11-5-4-10-17-16(18)15-9-6-12-21-15/h2-3,6-9,12H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOUSPRKJKIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B2952425.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2952426.png)





![(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2952437.png)


![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine](/img/structure/B2952441.png)
![1-[4-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2952442.png)
![2-(3-(Dimethylamino)propyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2952446.png)